Trimethyl[2-(tributylstannyl)ethenyl]silane
Description
Trimethyl[2-(tributylstannyl)ethenyl]silane (CAS 81353-38-0, molecular formula C17H36SiSn) is an organometallic compound featuring both silicon and tin moieties. It is synthesized via transmetallation or Stille coupling precursors, yielding a colorless to yellow liquid that is moisture-sensitive and requires inert handling . The compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille couplings) to construct carbon-carbon bonds in complex molecules . Its structure combines a trimethylsilyl group and a tributylstannyl group linked via an ethenyl bridge, conferring unique reactivity in metal-mediated transformations.
Properties
CAS No. |
72178-98-4 |
|---|---|
Molecular Formula |
C17H38SiSn |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
trimethyl(2-tributylstannylethenyl)silane |
InChI |
InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
JDQLLFOVXMXKNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[2-(tributylstannyl)ethenyl]silane can be synthesized through a series of chemical reactions involving the coupling of trimethylsilylacetylene with tributyltin chloride. The reaction typically requires a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in Stille-type cross-couplings , enabling the formation of carbon-carbon bonds. Its reactivity is enhanced by the electron-rich tributylstannyl group, which facilitates transmetallation with palladium or nickel catalysts.
Key Findings:
-
Palladium-Catalyzed Coupling with Halides :
Reaction with aryl/heteroaryl halides yields substituted alkenes. For example, coupling with 3,5,8-trichlorinated BODIPY dyes produced 3,8-disubstituted derivatives (53% yield) . -
Nickel-Catalyzed Coupling :
Used in the synthesis of conjugated polymers, where the ethenyl group acts as a bridge between aromatic units.
| Substrate | Catalyst | Product Type | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| BODIPY-Cl | Pd(PPh₃)₄ | Disubstituted BODIPY | 53 | THF, 60°C, 12 h | |
| Aryl Bromides | Ni(COD)₂ | Biaryl Alkenes | 60–75 | DMF, 80°C, inert atmosphere |
Radical Allylation Reactions
Under photochemical or thermal initiation, this reagent undergoes radical-mediated allylations , transferring its allylic group to electrophilic radicals (e.g., alkyl or aryl halides) .
Key Findings:
-
Photochemical Initiation :
Yields higher efficiency (70–85%) compared to thermal methods due to reduced side reactions. -
Substrate Scope :
Reacts preferentially with electron-deficient radicals (e.g., malonate derivatives).
| Radical Source | Initiator | Product | Yield (%) | Notes | Source |
|---|---|---|---|---|---|
| Ethyl Bromomalonate | UV Light | Allylated Malonate | 82 | THF, room temperature, 6 h | |
| Benzyl Chloride | AIBN | Allylated Toluene | 68 | Toluene, 70°C, 8 h |
Elimination and Olefination Reactions
In the presence of aldehydes and bases, this compound undergoes tin-Peterson olefination , producing alkenes via β-hydroxystannane intermediates .
Mechanism:
-
Nucleophilic Addition :
Aldehyde reacts with the stannyl group to form a β-hydroxystannane. -
Syn-Elimination :
Base-mediated elimination of Bu₃SnOH yields trans-alkenes.
Experimental Data:
| Aldehyde | Base | Temperature | Major Product | Yield (%) | Byproducts | Source |
|---|---|---|---|---|---|---|
| Benzaldehyde | TBAF | −78°C | β-Hydroxystannane 2e | 64 | <10% alkene 3a | |
| Cinnamaldehyde | K₂CO₃ | 25°C | E-Cinnamyl alkene | 58 | Oligomers (15%) |
Functionalization via Electrophilic Additions
The ethenyl group reacts with electrophiles (e.g., halogens or carbonyl compounds) to form substituted derivatives.
Example:
-
Halogenation :
Reaction with bromine yields dibrominated products, retaining the stannyl-silyl backbone .
Stability and Reactivity Trends
-
Solvent Effects :
Reactivity is highest in polar aprotic solvents (e.g., THF or DMF) . -
Moisture Sensitivity :
Decomposes in protic solvents or humid conditions, requiring inert atmosphere handling .
Comparative Reactivity with Analogues
| Compound | Key Reaction | Yield (%) | Notes |
|---|---|---|---|
| Tributyltin Hydride | Radical Reductions | 75–90 | Faster but less selective |
| Trimethylsilylacetylene | Sonogashira Coupling | 50–65 | Limited to sp-hybridized partners |
| This compound | Stille Coupling | 60–85 | Broader substrate scope |
Scientific Research Applications
Trimethyl[2-(tributylstannyl)ethenyl]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is used in the synthesis of functionalized acetylenes and other silicon-containing compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Trimethyl[2-(tributylstannyl)ethenyl]silane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the trimethylsilylacetylene and another organic molecule. The tributyltin group acts as a leaving group, allowing the reaction to proceed efficiently .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related organometallic reagents, focusing on substituent effects, reactivity, and applications.
Structural Analogues with Varied Substituents
Key Structural Differences :
- Electron Effects : Electron-rich substituents (e.g., p-tolyl in Z-27) increase stability of intermediates, while electron-withdrawing groups (e.g., nitro in ) enhance reactivity in electrophilic couplings.
- Steric Bulk : Tributylstannyl groups (as in the main compound) introduce steric hindrance, slowing unwanted side reactions compared to smaller substituents like thienyl .
Reactivity in Cross-Coupling Reactions
Trimethyl[2-(tributylstannyl)ethenyl]silane exhibits distinct reactivity compared to other organotin reagents:
- Stille Coupling Efficiency : Outperforms tributylphenylstannane and 2-(tributylstannyl)thiophene in global coupling reactions with meso-chloro-BODIPYs, achieving higher yields under identical conditions (110°C, Pd catalysis) .
- Selectivity : The ethenyl bridge enables regioselective couplings, avoiding competing reactions at alternative positions (e.g., 3,5-positions in BODIPYs) .
- Stability: Unlike (azidoethynyl)trimethylsilane (), which decomposes rapidly to generate cyanocarbenes, the tributylstannyl group provides greater thermal stability, enabling storage and controlled use .
Biological Activity
Trimethyl[2-(tributylstannyl)ethenyl]silane, a silane compound with the chemical formula , has garnered attention in various fields of chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a trimethylsilyl group attached to a vinyl moiety, which is further substituted with a tributylstannyl group. This configuration contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antibacterial and cytotoxic applications. The following sections detail specific findings related to its biological effects.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of compounds containing stannyl groups. For instance, derivatives of this compound were tested against various bacterial strains, showing promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.20 µg/mL |
| This compound | Escherichia coli | 1.56 µg/mL |
| This compound | Pseudomonas aeruginosa | 2.00 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, which is known for its resistance to many antibiotics .
Cytotoxic Effects
In addition to antibacterial activity, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A study found that the compound exhibited significant cytotoxicity against HeLa cells (cervical cancer), with an IC50 value of approximately 5.0 µM. This suggests potential applications in cancer therapy .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular membranes and interference with metabolic pathways in bacteria and cancer cells. The stannyl group may play a crucial role in enhancing the lipophilicity of the compound, facilitating its penetration into cell membranes .
Case Studies
- Antibacterial Efficacy : A series of derivatives were synthesized and tested for their antibacterial efficacy using the agar diffusion method. The studies indicated that modifications to the stannyl group could enhance activity against resistant strains .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that compounds similar to this compound showed selective cytotoxicity, sparing normal cells while effectively targeting tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
